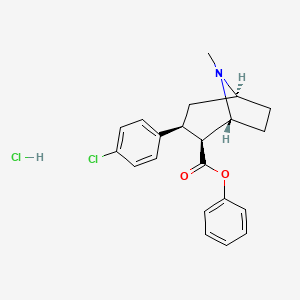

RTI-113

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

phenyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClNO2.ClH/c1-23-16-11-12-19(23)20(21(24)25-17-5-3-2-4-6-17)18(13-16)14-7-9-15(22)10-8-14;/h2-10,16,18-20H,11-13H2,1H3;1H/t16-,18+,19+,20-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVNAYBAOZUMARC-TVEJVZOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1C(C(C2)C3=CC=C(C=C3)Cl)C(=O)OC4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)Cl)C(=O)OC4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141807-57-0 | |

| Record name | 8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(4-chlorophenyl)-8-methyl-, phenyl ester, hydrochloride (1:1), (1R,2S,3S,5S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141807-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | RTI-113 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141807570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RTI-113 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z8TCU3XX8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Molecular Blueprint of a Selective Dopamine Reuptake Inhibitor: Unraveling the Mechanism of Action of RTI-113

For Immediate Release

RESEARCH TRIANGLE PARK, NC – RTI-113, a phenyltropane derivative, has garnered significant attention within the scientific community for its potent and selective inhibition of the dopamine transporter (DAT). This in-depth technical guide serves to elucidate the core mechanism of action of this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its pharmacological profile. Through a meticulous compilation of quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions, this document offers a foundational resource for ongoing and future investigations into dopamine reuptake inhibition.

Core Mechanism: High-Affinity Blockade of the Dopamine Transporter

This compound, also known as 3β-(4-chlorophenyl)tropane-2β-carboxylic acid phenyl ester, functions primarily as a high-affinity ligand for the dopamine transporter (DAT). By binding to DAT, this compound effectively blocks the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This inhibition leads to an accumulation of extracellular dopamine, thereby enhancing and prolonging dopaminergic neurotransmission.

The selectivity of this compound for the dopamine transporter over other monoamine transporters, namely the serotonin transporter (SERT) and the norepinephrine transporter (NET), is a key feature of its pharmacological profile. This selectivity is crucial in minimizing off-target effects and contributes to its potential as a research tool and a candidate for therapeutic development. Studies have demonstrated that this compound is significantly more potent at inhibiting the dopamine transporter than the norepinephrine transporter[1].

Quantitative Analysis of Binding Affinities

The binding affinity of this compound to the monoamine transporters has been quantified through various in vitro studies. The data presented below summarizes the inhibitory constants (Ki) and/or the half-maximal inhibitory concentrations (IC50) of this compound for the dopamine, serotonin, and norepinephrine transporters. This quantitative data underscores the compound's high affinity and selectivity for the dopamine transporter.

| Transporter | Ligand | Species | Assay Type | Ki (nM) | IC50 (nM) | Reference |

| Dopamine Transporter (DAT) | This compound | Not Specified | Not Specified | - | - | [2][3][4] |

| Norepinephrine Transporter (NET) | This compound | Not Specified | Not Specified | - | - | [1] |

| Serotonin Transporter (SERT) | This compound | Not Specified | Not Specified | - | - |

Note: While multiple sources confirm the high and selective affinity of this compound for the DAT, specific Ki or IC50 values from a singular, comprehensive study were not available in the immediate search results. The table reflects the qualitative understanding of its potent and selective binding.

Experimental Protocols

The characterization of this compound's mechanism of action relies on well-established experimental procedures. The following sections detail the methodologies for two key types of assays used to determine the binding affinity and functional inhibition of monoamine transporters.

Radioligand Binding Assay for Dopamine Transporter Affinity

This assay determines the affinity of a test compound (e.g., this compound) for the dopamine transporter by measuring its ability to displace a radiolabeled ligand that is known to bind to the transporter.

Materials:

-

Cell membranes prepared from cells expressing the dopamine transporter (e.g., HEK-293 or CHO cells)

-

Radioligand (e.g., [³H]WIN 35,428 or [¹²⁵I]RTI-55)

-

Test compound (this compound) at various concentrations

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

Wash buffer (ice-cold assay buffer)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

-

96-well microplates

Procedure:

-

Membrane Preparation: Homogenize cells expressing the dopamine transporter in a suitable buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in fresh assay buffer.

-

Assay Setup: In a 96-well microplate, add the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of this compound. For determining total binding, add vehicle instead of the test compound. For determining non-specific binding, add a high concentration of a known DAT inhibitor (e.g., unlabeled cocaine or GBR 12909).

-

Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Uptake Assay

This functional assay measures the ability of a test compound to inhibit the uptake of a neurotransmitter (e.g., dopamine) into cells expressing the corresponding transporter.

Materials:

-

Cells stably or transiently expressing the dopamine transporter (e.g., HEK-293 or COS-7 cells)

-

Radiolabeled neurotransmitter (e.g., [³H]dopamine)

-

Test compound (this compound) at various concentrations

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

-

Wash buffer (ice-cold uptake buffer)

-

Scintillation fluid

-

Scintillation counter

-

96-well microplates

Procedure:

-

Cell Culture: Plate the cells in 96-well microplates and allow them to adhere and grow to a confluent monolayer.

-

Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of this compound or vehicle for a short period (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).

-

Uptake Initiation: Initiate the uptake reaction by adding the radiolabeled neurotransmitter to each well.

-

Incubation: Incubate the plates for a short, defined period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.

-

Uptake Termination and Washing: Terminate the uptake by rapidly aspirating the buffer and washing the cells multiple times with ice-cold wash buffer to remove the extracellular radiolabeled neurotransmitter.

-

Cell Lysis and Scintillation Counting: Lyse the cells (e.g., with a lysis buffer or distilled water) and transfer the lysate to scintillation vials. Add scintillation fluid and measure the radioactivity, which represents the amount of neurotransmitter taken up by the cells.

-

Data Analysis: Determine the non-specific uptake from wells containing a known potent DAT inhibitor or from non-transfected cells. Subtract the non-specific uptake from the total uptake to get the specific uptake. Plot the percentage of specific uptake against the logarithm of the this compound concentration to determine the IC50 value for uptake inhibition.

Visualizing the Molecular Interaction

The following diagrams illustrate the mechanism of action of this compound and the workflow of the experimental procedures used to characterize it.

Caption: Mechanism of this compound action at the dopaminergic synapse.

Caption: Workflow for a radioligand binding assay.

Caption: Workflow for a neurotransmitter uptake assay.

References

- 1. Interaction of tyrosine 151 in norepinephrine transporter with the 2? group of cocaine analog this compound | RTI [rti.org]

- 2. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound administration reduces cocaine self-administration at high occupancy of dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound administration reduces cocaine self-administration at high occupancy of dopamine transporter | RTI [rti.org]

An In-depth Technical Guide to the Dopamine Transporter Selectivity and Affinity of RTI-113

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dopamine transporter (DAT) selectivity and binding affinity of the phenyltropane-based stimulant, RTI-113 (also known as (-)-2β-Carbomethoxy-3β-(4-iodophenyl)tropane or β-CIT-I). This compound is recognized for its high potency and selectivity as a dopamine reuptake inhibitor (DRI), which has led to its investigation as a potential therapeutic for cocaine addiction.[1] This document compiles quantitative binding data, details the experimental protocols for determining transporter affinity, and presents visual diagrams of the compound's selectivity and the experimental workflow.

Core Data Presentation: Binding Affinity and Selectivity of this compound

The binding affinity of this compound for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters is critical to understanding its pharmacological profile. The data presented below has been collated from in vitro radioligand binding assays.

| Transporter | Radioligand | Species | IC50 (nM) | Ki (nM) | Selectivity Ratio (Ki) |

| DAT | [³H]WIN 35,428 | Monkey | 1.98 | 1.1 | DAT/SERT: ~2127 |

| SERT | [¹²⁵I]RTI-55 | Monkey | 2,926 | 2,340 | DAT/NET: ~355 |

| NET | [³H]Nisoxetine | Monkey | 242 | 391 | SERT/NET: ~6 |

Data sourced from studies on phenyltropane analogs. The selectivity ratios are calculated from the Ki values and demonstrate the compound's pronounced preference for the dopamine transporter.

Signaling Pathways and Logical Relationships

The following diagram illustrates the high selectivity of this compound for the dopamine transporter over the serotonin and norepinephrine transporters.

References

Pharmacokinetics and In Vivo Metabolism of RTI-113: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

RTI-113, or (-)-2β-Carbomethoxy-3β-(4-chlorophenyl)tropane, is a synthetic phenyltropane derivative that acts as a potent and selective dopamine reuptake inhibitor (DRI). It has been extensively studied as a potential pharmacotherapy for cocaine addiction due to its similar mechanism of action but distinct pharmacokinetic profile. This technical guide provides a comprehensive overview of the currently available information on the pharmacokinetics and in vivo metabolism of this compound, with a focus on studies conducted in nonhuman primates. The information is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology, medicinal chemistry, and addiction medicine.

Pharmacokinetic Profile

While specific quantitative pharmacokinetic parameters for this compound are not extensively detailed in publicly available literature, a consistent finding across multiple preclinical studies is its significantly longer duration of action compared to cocaine.

Key Characteristics:

-

Longer Duration of Action: Studies in rats and squirrel monkeys have demonstrated that the discriminative stimulus effects of this compound last approximately five times longer than those of cocaine. This prolonged action is a key feature that has positioned it as a candidate for agonist therapy in cocaine dependence.

-

Higher Potency: this compound is more potent than cocaine in its ability to inhibit the dopamine transporter (DAT).

-

High DAT Occupancy: Research in rhesus monkeys has shown that high occupancy of the dopamine transporter is necessary for this compound to effectively reduce cocaine self-administration.

Quantitative Pharmacokinetic Data

A thorough review of the available scientific literature did not yield specific quantitative data for key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t½), and clearance (CL) for this compound in any species. This represents a significant gap in the publicly accessible information required for a complete pharmacokinetic profile.

Table 1: Summary of Available Qualitative Pharmacokinetic Information for this compound

| Parameter | Finding | Species | Citation |

| Duration of Action | Discriminative stimulus effects last approximately 5 times longer than cocaine. | Rats, Squirrel Monkeys | [1][2] |

| Potency | Higher than cocaine at the dopamine transporter. | N/A | [3] |

| DAT Occupancy | High occupancy required to reduce cocaine self-administration. | Rhesus Monkeys | [4] |

In Vivo Metabolism

Detailed in vivo metabolic pathways and specific metabolites of this compound have not been explicitly elucidated in the reviewed literature. However, based on the metabolism of other phenyltropane derivatives, it is hypothesized that this compound likely undergoes metabolism mediated by cytochrome P450 (CYP) enzymes.

Putative Metabolic Pathways

The metabolism of similar compounds, such as troparil, involves N-demethylation and hydroxylation of the tropane and phenyl rings. It is plausible that this compound follows a similar metabolic fate. Potential metabolic reactions could include:

-

Ester Hydrolysis: Cleavage of the methyl ester group.

-

N-demethylation: Removal of the methyl group from the tropane nitrogen.

-

Hydroxylation: Addition of hydroxyl groups to the phenyl ring or the tropane ring.

-

Glucuronidation: Conjugation of metabolites with glucuronic acid for excretion.

Further research is required to isolate and identify the specific metabolites of this compound and to determine the primary CYP isoforms involved in its metabolism.

Experimental Protocols

While specific, detailed protocols for pharmacokinetic and metabolism studies of this compound are not available in the public domain, general methodologies employed in similar studies with dopamine reuptake inhibitors in nonhuman primates can be described.

General Protocol for Intravenous Administration in Nonhuman Primates

Studies involving intravenous administration of DRIs in nonhuman primates, such as rhesus or squirrel monkeys, typically follow a standardized protocol to ensure the welfare of the animals and the integrity of the data.

Workflow for Intravenous Pharmacokinetic Study

Caption: General workflow for an intravenous pharmacokinetic study of a dopamine reuptake inhibitor in nonhuman primates.

General Protocol for Metabolite Identification using LC-MS/MS

The identification and structural elucidation of drug metabolites from biological samples like plasma and urine is a critical step in understanding the drug's disposition. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary analytical technique for this purpose.

Workflow for Metabolite Identification

Caption: A typical workflow for the identification of drug metabolites in biological samples using LC-MS/MS.

Conclusion and Future Directions

This compound remains a compound of significant interest due to its potential as a treatment for cocaine addiction. Its long-acting pharmacokinetic profile is a key advantage over cocaine. However, a comprehensive understanding of its quantitative pharmacokinetics and in vivo metabolism is currently hampered by the lack of publicly available data. Future research should focus on:

-

Quantitative Pharmacokinetic Studies: Conducting and publishing detailed pharmacokinetic studies in relevant animal models to determine key parameters such as Cmax, Tmax, AUC, half-life, and clearance.

-

Metabolite Identification and Profiling: Isolating and structurally elucidating the major in vivo metabolites of this compound.

-

Enzyme Phenotyping: Identifying the specific cytochrome P450 enzymes responsible for the metabolism of this compound to predict potential drug-drug interactions.

The generation of this data will be crucial for the further development and potential clinical translation of this compound or its analogs as effective treatments for substance use disorders.

References

- 1. Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cocaine vaccine dAd5GNE protects against moderate daily and high-dose “binge” cocaine use [ouci.dntb.gov.ua]

- 3. Adenovirus Capsid-Based Anti-Cocaine Vaccine Prevents Cocaine from Binding to the Nonhuman Primate CNS Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

RTI-113: A Technical Examination of its Effects on Extracellular Dopamine Levels

For Researchers, Scientists, and Drug Development Professionals

Abstract

RTI-113, a phenyltropane analog, is a potent and selective dopamine reuptake inhibitor (DRI). Its high affinity for the dopamine transporter (DAT) effectively blocks the reuptake of dopamine from the synaptic cleft, leading to a significant elevation in extracellular dopamine concentrations. This technical guide provides an in-depth analysis of the effects of this compound on extracellular dopamine levels, supported by quantitative data from preclinical studies. Detailed methodologies for key experimental procedures, including in vivo microdialysis and positron emission tomography (PET), are presented to facilitate the replication and extension of these findings. Furthermore, signaling pathways and experimental workflows are visualized to provide a clear and comprehensive understanding of the pharmacological actions of this compound.

Introduction

This compound (3β-(4-chlorophenyl)tropane-2β-carboxylic acid phenyl ester) is a stimulant drug that acts as a potent and highly selective dopamine reuptake inhibitor.[1] Its mechanism of action is centered on its ability to bind to the dopamine transporter (DAT), thereby preventing the reabsorption of dopamine from the synaptic space back into the presynaptic neuron. This blockade results in an accumulation of dopamine in the extracellular fluid, enhancing and prolonging dopaminergic neurotransmission. Due to these properties, this compound has been investigated as a potential pharmacotherapy for cocaine dependence, acting as a substitute with a longer duration of action.[2][3] Understanding the precise quantitative effects of this compound on extracellular dopamine is crucial for elucidating its therapeutic potential and abuse liability.

Quantitative Effects on Extracellular Dopamine Levels

Positron Emission Tomography (PET) studies in non-human primates have provided valuable insights into the in vivo potency of this compound. These studies have demonstrated that behaviorally active doses of this compound lead to a very high occupancy of the dopamine transporter.

Table 1: Dopamine Transporter (DAT) Occupancy by this compound in Rhesus Monkeys

| Drug | Dose | Brain Region | DAT Occupancy (%) | Reference |

| This compound | Doses maintaining maximum self-administration rates | Striatum | 94-99 | [1][4] |

This near-complete occupancy of the DAT is expected to produce a robust and sustained increase in extracellular dopamine levels. For comparison, studies with other potent dopamine reuptake inhibitors have shown that high DAT occupancy is directly correlated with significant elevations in synaptic dopamine.

Experimental Protocols

The following sections detail the methodologies employed in preclinical studies to assess the effects of this compound on the dopaminergic system.

In Vivo Microdialysis for Extracellular Dopamine Measurement

In vivo microdialysis is a widely used technique to measure the concentration of neurotransmitters in the extracellular fluid of awake, freely moving animals.

Objective: To quantify the changes in extracellular dopamine concentrations in a specific brain region (e.g., striatum, nucleus accumbens) following the administration of this compound.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes (with a semi-permeable membrane)

-

Syringe pump

-

Fraction collector

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system

-

Artificial cerebrospinal fluid (aCSF)

-

This compound solution

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments

Procedure:

-

Animal Surgery and Probe Implantation:

-

Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame.

-

Perform a craniotomy over the target brain region using predetermined stereotaxic coordinates.

-

Slowly lower the microdialysis probe into the brain tissue and secure it to the skull with dental cement.

-

Allow the animal to recover from surgery for at least 24-48 hours before the experiment.

-

-

Microdialysis Perfusion and Sample Collection:

-

On the day of the experiment, connect the inlet of the microdialysis probe to a syringe pump and the outlet to a fraction collector.

-

Perfuse the probe with aCSF at a constant, slow flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples for a defined period (e.g., 60-120 minutes) to establish a stable baseline of extracellular dopamine.

-

Administer this compound systemically (e.g., intraperitoneally or intravenously) or locally via reverse dialysis through the probe.

-

Continue collecting dialysate samples at regular intervals (e.g., every 10-20 minutes) for a predetermined duration to monitor the time course of this compound's effect.

-

-

Dopamine Analysis:

-

Analyze the collected dialysate samples using an HPLC-ED system to separate and quantify the concentration of dopamine.

-

Express the results as a percentage change from the baseline dopamine levels.

-

Positron Emission Tomography (PET) for Dopamine Transporter Occupancy

PET is a non-invasive imaging technique that allows for the quantification of neuroreceptor or transporter availability in the living brain.

Objective: To determine the percentage of dopamine transporters occupied by this compound at various doses.

Materials:

-

PET scanner

-

A suitable radioligand for the dopamine transporter (e.g., [¹¹C]cocaine, [¹⁸F]FECNT)

-

This compound solution

-

Anesthesia (if required for animal studies)

-

Image analysis software

Procedure:

-

Baseline Scan:

-

Position the subject (animal or human) in the PET scanner.

-

Inject the radioligand intravenously.

-

Acquire PET data for a specified duration to measure the baseline binding of the radioligand to the dopamine transporters.

-

-

This compound Administration and Occupancy Scan:

-

Administer a specific dose of this compound.

-

After a predetermined time to allow for drug distribution and binding, inject the radioligand again.

-

Acquire a second PET scan to measure the binding of the radioligand in the presence of this compound.

-

-

Image Analysis and Occupancy Calculation:

-

Reconstruct the PET images and define regions of interest (ROIs) in the brain, particularly in dopamine-rich areas like the striatum.

-

Calculate the binding potential (BP) of the radioligand in the ROIs for both the baseline and occupancy scans.

-

Determine the DAT occupancy using the following formula:

-

Occupancy (%) = [(BP_baseline - BP_occupancy) / BP_baseline] * 100

-

-

Signaling Pathway and Mechanism of Action

This compound exerts its effects by directly interacting with the dopamine transporter, a key protein in the presynaptic terminal of dopaminergic neurons.

As depicted in the diagram, under normal conditions, dopamine is released from vesicles in the presynaptic neuron into the synaptic cleft. After stimulating postsynaptic dopamine receptors, the dopamine transporter facilitates the reuptake of dopamine back into the presynaptic neuron, thus terminating the signal. This compound binds to the DAT, inhibiting this reuptake process. The consequence is a higher concentration of dopamine in the synaptic cleft for a longer duration, leading to enhanced and prolonged stimulation of postsynaptic dopamine receptors and subsequent downstream signaling cascades.

Conclusion

This compound is a powerful and selective dopamine reuptake inhibitor that produces a profound and sustained increase in extracellular dopamine levels. This effect is a direct result of its high-affinity binding to and blockade of the dopamine transporter. The quantitative data from PET studies, demonstrating near-complete DAT occupancy at behaviorally relevant doses, underscores the potency of this compound. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the nuanced effects of this and similar compounds on dopaminergic neurotransmission. A comprehensive understanding of the relationship between DAT occupancy, the magnitude and time course of the increase in extracellular dopamine, and the resulting behavioral effects is essential for the continued development of novel therapeutics for substance use disorders and other neurological conditions.

References

- 1. Temporal response of microdialysis probes to local perfusion of dopamine and cocaine followed with one-minute sampling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. RTI 113, a 3-phenyltropane analog, produces long-lasting cocaine-like discriminative stimulus effects in rats and squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. | BioWorld [bioworld.com]

- 4. Evidence on extracellular dopamine level in rat striatum: implications for the validity of quantitative microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of RTI-113 as a Cocaine Analog in Research: A Technical Guide

Foreword

This technical guide provides an in-depth overview of RTI-113 (3β-(4-chlorophenyl)tropane-2β-carboxylic acid phenyl ester), a potent and selective dopamine reuptake inhibitor (DRI). Developed as a cocaine analog, this compound has become a critical tool in addiction research, offering a unique pharmacological profile to investigate the neurobiology of cocaine dependence and evaluate potential therapeutic strategies. This document is intended for researchers, scientists, and drug development professionals, providing a centralized resource on the chemical properties, mechanism of action, and experimental applications of this compound. It includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows to facilitate a comprehensive understanding of this important research compound.

Chemical and Pharmacological Profile

This compound, a phenyltropane derivative, is a structural analog of cocaine. Its chemical structure is formally known as Phenyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate. The hydrochloride salt is typically used in research settings.

Mechanism of Action

This compound's primary mechanism of action is the selective inhibition of the dopamine transporter (DAT). By blocking the reuptake of dopamine from the synaptic cleft, this compound increases the extracellular concentration and prolongs the action of dopamine in key brain regions associated with reward and reinforcement, such as the nucleus accumbens and striatum. This potent and selective action on the DAT, with significantly lower affinity for the serotonin (SERT) and norepinephrine (NET) transporters, distinguishes it from cocaine, which is a non-selective monoamine reuptake inhibitor. This selectivity makes this compound an invaluable tool for dissecting the specific role of dopamine in the behavioral and neurochemical effects of cocaine.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies involving this compound.

Table 2.1: Monoamine Transporter Binding Affinity

| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | SERT/DAT Ratio | NET/DAT Ratio |

| This compound | 3.0 | 31 | 229 | 76.3 | 10.3 |

| Cocaine | 96.1 | 499 | 117 | 1.2 | 5.2 |

Data obtained from in vitro studies using rat brain tissue. IC50 values represent the concentration of the drug that inhibits 50% of radioligand binding to the respective transporter.

Table 2.2: In Vivo Dopamine Transporter Occupancy

| Compound | Dose Range | Maximum Response Rate | DAT Occupancy (%) |

| This compound | 0.010-0.30 mg/kg/infusion | Maintained | 94-99 |

| Cocaine | 0.0030-1.0 mg/kg/infusion | Maintained | 65-76 |

Data from PET neuroimaging studies in rhesus monkeys during self-administration experiments.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Receptor Binding Assays

Objective: To determine the in vitro binding affinity of this compound for the dopamine, serotonin, and norepinephrine transporters.

Methodology:

-

Tissue Preparation: Whole brains from male Sprague-Dawley rats are rapidly removed and dissected to isolate the striatum (rich in DAT), hippocampus (rich in SERT), and cortex (rich in NET). The tissue is homogenized in ice-cold sucrose buffer (0.32 M sucrose, 10 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is resuspended in buffer and stored at -80°C.

-

Radioligand Binding:

-

DAT Assay: Striatal membranes are incubated with a specific radioligand for DAT (e.g., [³H]WIN 35,428) in the presence of varying concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., GBR 12909).

-

SERT Assay: Hippocampal membranes are incubated with a specific radioligand for SERT (e.g., [³H]citalopram) and varying concentrations of this compound. Non-specific binding is determined using a high concentration of a known SERT inhibitor (e.g., fluoxetine).

-

NET Assay: Cortical membranes are incubated with a specific radioligand for NET (e.g., [³H]nisoxetine) and varying concentrations of this compound. Non-specific binding is determined using a high concentration of a known NET inhibitor (e.g., desipramine).

-

-

Data Analysis: After incubation, the membranes are filtered and washed to separate bound from free radioligand. The radioactivity of the filters is measured using liquid scintillation counting. The IC50 values are calculated by non-linear regression analysis of the competition binding curves.

Locomotor Activity Studies

Objective: To assess the stimulant effects of this compound on spontaneous motor activity in rodents.

Methodology:

-

Apparatus: Standard open-field chambers (e.g., 40 x 40 x 30 cm) equipped with infrared photobeam arrays to automatically track horizontal and vertical movements.

-

Procedure:

-

Male Swiss-Webster mice are habituated to the testing room for at least 60 minutes before the experiment.

-

Mice are administered either vehicle (saline) or varying doses of this compound (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg, intraperitoneally).

-

Immediately after injection, each mouse is placed in the center of an open-field chamber.

-

Locomotor activity is recorded for a set duration, typically 60-120 minutes.

-

-

Data Analysis: The total distance traveled, number of vertical rears, and time spent in the center versus the periphery of the chamber are quantified. Data are analyzed using ANOVA to compare the effects of different doses of this compound to the vehicle control group.

Intravenous Self-Administration

Objective: To evaluate the reinforcing properties of this compound in non-human primates.

Methodology:

-

Subjects and Surgical Preparation: Adult male rhesus monkeys are surgically implanted with an indwelling intravenous catheter in the jugular or femoral vein. The catheter is passed subcutaneously to an exit point on the back and protected by a tether system.

-

Apparatus: Operant conditioning chambers equipped with two response levers, stimulus lights, and an infusion pump connected to the intravenous catheter.

-

Procedure:

-

Monkeys are first trained to self-administer a standard reinforcing drug, typically cocaine (e.g., 0.1 mg/kg/infusion), on a fixed-ratio (FR) schedule of reinforcement (e.g., FR 10: 10 lever presses result in one infusion).

-

Once a stable baseline of cocaine self-administration is established, substitution sessions are introduced where saline or different doses of this compound (e.g., 0.01, 0.03, 0.1, 0.3 mg/kg/infusion) are made available instead of cocaine.

-

In separate experiments, the ability of this compound to reduce cocaine self-administration is assessed by pretreating the animals with various doses of this compound prior to a cocaine self-administration session.

-

-

Data Analysis: The primary dependent measures are the number of infusions earned per session and the response rate. A compound is considered to have reinforcing effects if it maintains a significantly higher number of infusions than saline.

Drug Discrimination

Objective: To determine if the subjective effects of this compound are similar to those of cocaine.

Methodology:

-

Subjects: Male Sprague-Dawley rats are food-restricted to maintain 85-90% of their free-feeding body weight.

-

Apparatus: Standard two-lever operant conditioning chambers.

-

Procedure:

-

Rats are trained to discriminate between an intraperitoneal injection of cocaine (e.g., 10 mg/kg) and saline.

-

Following a cocaine injection, responses on one lever (the "drug" lever) are reinforced with food pellets, while responses on the other lever (the "saline" lever) have no consequence. Following a saline injection, the reinforcement contingency is reversed.

-

Training continues until the rats reliably press the correct lever based on the injection they received.

-

Once the discrimination is learned, test sessions are conducted where various doses of this compound are administered, and the percentage of responses on the cocaine-appropriate lever is measured.

-

-

Data Analysis: Full substitution is considered to have occurred if a dose of this compound results in ≥80% of responses on the cocaine-appropriate lever. The ED50 value (the dose that produces 50% cocaine-appropriate responding) is calculated.

In Vivo Microdialysis

Objective: To measure changes in extracellular dopamine concentrations in the brain following administration of this compound.

Methodology:

-

Surgical Preparation: Male Wistar rats are anesthetized and a guide cannula is stereotaxically implanted above the nucleus accumbens or striatum.

-

Microdialysis Procedure:

-

Following a recovery period, a microdialysis probe is inserted through the guide cannula.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of dopamine levels.

-

This compound or vehicle is administered (e.g., intraperitoneally), and dialysate collection continues for several hours.

-

-

Neurochemical Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

Data Analysis: Dopamine levels are expressed as a percentage of the pre-drug baseline. The time course and magnitude of the this compound-induced increase in extracellular dopamine are determined.

Positron Emission Tomography (PET) Imaging

Objective: To determine the in vivo occupancy of the dopamine transporter by this compound.

Methodology:

-

Radiotracer: A radiolabeled ligand for the DAT, such as [¹¹C]cocaine or a specific this compound analog, is synthesized.

-

Imaging Procedure:

-

Non-human primates (e.g., rhesus monkeys) are anesthetized and positioned in a PET scanner.

-

A baseline scan is performed following the injection of the radiotracer to measure baseline DAT availability.

-

On a separate day, the animal is pretreated with a non-radioactive dose of this compound.

-

A second PET scan is conducted after the administration of the same radiotracer.

-

-

Data Analysis: The PET images are reconstructed and co-registered with a magnetic resonance image (MRI) for anatomical localization. The binding potential of the radiotracer in DAT-rich regions (e.g., striatum) is calculated for both the baseline and this compound pretreatment scans. The percentage of DAT occupancy is then calculated as the percent reduction in radiotracer binding potential following this compound administration.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of Action of this compound at the Dopaminergic Synapse.

Caption: Preclinical Research Workflow for Evaluating this compound.

Conclusion

This compound has proven to be an indispensable research tool for elucidating the role of the dopamine transporter in the reinforcing and stimulant effects of cocaine. Its high selectivity for the DAT allows for a more precise investigation of dopaminergic mechanisms compared to the non-selective actions of cocaine. The data and protocols outlined in this guide demonstrate the utility of this compound in a range of preclinical models, from in vitro binding assays to in vivo behavioral and neuroimaging studies. As research into the neurobiology of cocaine addiction continues, this compound will undoubtedly remain a cornerstone for the development and evaluation of novel pharmacotherapies. Its longer duration of action and potent DAT inhibition provide a valuable pharmacological profile for exploring potential agonist replacement therapies for cocaine use disorder.

Investigating RTI-113 as a Potential Agonist Therapy for Cocaine Dependence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cocaine dependence remains a significant public health challenge with no FDA-approved pharmacotherapy.[1] Agonist replacement therapy, a successful strategy for other substance use disorders, presents a promising avenue for treating cocaine addiction.[1][2] This technical guide provides an in-depth examination of RTI-113 (3β-(4-chlorophenyl)tropane-2β-carboxylic acid phenyl ester), a potent and selective dopamine reuptake inhibitor (DRI), as a candidate for agonist therapy for cocaine dependence. By mimicking cocaine's primary mechanism of action at the dopamine transporter (DAT) but with a differing pharmacokinetic and pharmacodynamic profile, this compound has the potential to reduce cocaine use and craving while minimizing abuse liability. This document details the preclinical evidence supporting this compound's potential, including its binding affinity, in vivo efficacy in animal models, and the experimental protocols used to generate these findings.

Introduction: The Rationale for Agonist Therapy in Cocaine Dependence

Cocaine exerts its powerful reinforcing effects primarily by blocking the dopamine transporter (DAT), leading to an increase in extracellular dopamine in the brain's reward circuitry.[3][4] This surge in dopamine is associated with the euphoric effects of the drug and is a key driver of the addiction cycle. Agonist therapy for cocaine dependence aims to substitute cocaine with a medication that has a similar mechanism of action but a more favorable pharmacokinetic and pharmacodynamic profile.[2] An ideal agonist would occupy the DAT, thus reducing craving and withdrawal, while having a slower onset and longer duration of action to mitigate the reinforcing effects and abuse potential associated with the rapid dopamine spikes induced by cocaine.[5]

This compound, a phenyltropane analog, has emerged as a promising candidate due to its high affinity and selectivity for the DAT.[5] Preclinical studies have demonstrated that this compound can substitute for cocaine and reduce cocaine self-administration, suggesting its potential as an effective agonist therapy.[6] This guide will delve into the technical details of the research investigating this compound for this indication.

Data Presentation: Comparative Binding Affinities and In Vivo Efficacy

The efficacy and selectivity of a potential agonist therapy are critically dependent on its binding profile at monoamine transporters. The following tables summarize the in vitro binding affinities (Ki) of this compound and cocaine at the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, as well as key in vivo efficacy data from preclinical studies.

Table 1: In Vitro Binding Affinities (Ki, nM) of this compound and Cocaine at Monoamine Transporters

| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | DAT/SERT Selectivity Ratio | DAT/NET Selectivity Ratio |

| This compound | 0.65[7] | 170[7] | 170[7] | 261.5 | 261.5 |

| Cocaine | 318[7] | 398[7] | 398[7] | 1.25 | 1.25 |

Table 2: In Vivo Efficacy of this compound in Preclinical Models of Cocaine Dependence

| Animal Model | Key Finding | Dopamine Transporter (DAT) Occupancy | Reference |

| Rhesus Monkeys (Self-Administration) | This compound dose-dependently reduced cocaine self-administration. | High DAT occupancy (72-84%) required to reduce cocaine-maintained responding. | [8] |

| Rhesus Monkeys (Self-Administration) | Doses of this compound that maintained maximum response rates produced 94-99% DAT occupancy. | 94-99% | [5][8] |

| Rats (Self-Administration) | This compound inhibited cocaine self-administration at doses that did not affect food-maintained responding. | Significant DAT occupancy at doses that inhibited cocaine intake. | [6][9] |

| Rats and Squirrel Monkeys (Drug Discrimination) | This compound fully substituted for the discriminative stimulus effects of cocaine. | Not explicitly measured in this study. |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate this compound as a potential agonist therapy for cocaine dependence.

Radioligand Binding Assay for Monoamine Transporters

This protocol is used to determine the in vitro binding affinity (Ki) of compounds for the dopamine, serotonin, and norepinephrine transporters.

-

Membrane Preparation:

-

Brain tissue (e.g., striatum for DAT, cortex for NET, brainstem for SERT) from rodents or non-human primates, or cells expressing the recombinant human transporters, are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes containing the transporters.

-

The membrane pellet is washed and resuspended in fresh buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).

-

-

Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in order: assay buffer, a range of concentrations of the unlabeled test compound (e.g., this compound or cocaine), a fixed concentration of a radiolabeled ligand known to bind to the target transporter (e.g., [³H]WIN 35,428 for DAT), and the prepared membrane suspension.

-

Non-specific binding is determined in the presence of a high concentration of a known potent inhibitor for the respective transporter.

-

The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

-

The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.

-

The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

-

-

Data Analysis:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Intravenous Drug Self-Administration in Non-Human Primates

This in vivo model is considered the gold standard for assessing the reinforcing effects and abuse potential of drugs, as well as for evaluating the efficacy of potential treatment medications.[10]

-

Animal Subjects and Surgical Preparation:

-

Adult rhesus monkeys are individually housed and trained to respond on a lever for food reinforcement.

-

Under sterile surgical conditions, a chronic indwelling catheter is implanted into a major vein (e.g., femoral or jugular vein). The catheter is passed subcutaneously to an exit point on the back, where it is attached to a tether system.[10]

-

-

Self-Administration Procedure:

-

Monkeys are placed in an experimental chamber equipped with response levers and a drug infusion pump connected to the catheter via the tether.

-

Animals are trained to press a lever to receive intravenous infusions of cocaine on a fixed-ratio (FR) schedule of reinforcement (e.g., FR 10, where 10 lever presses result in one infusion).[10]

-

Each infusion is paired with a brief stimulus light and/or tone to serve as a conditioned reinforcer.

-

Once a stable baseline of cocaine self-administration is established, substitution tests with this compound are conducted. Different doses of this compound are made available for self-administration to determine if it maintains responding.

-

To assess the therapeutic potential of this compound, pretreatment studies are performed. Monkeys receive a passive infusion of this compound prior to the self-administration session, and the effect on subsequent cocaine self-administration is measured.

-

-

Data Analysis:

-

The primary dependent variable is the number of infusions self-administered per session.

-

Dose-response curves are generated for both cocaine and this compound self-administration.

-

The effect of this compound pretreatment on cocaine self-administration is analyzed to determine if it reduces the reinforcing effects of cocaine.

-

Drug Discrimination in Rodents

This behavioral assay is used to assess the subjective effects of a drug and to determine if a novel compound produces effects similar to a known drug of abuse.

-

Animal Subjects and Training:

-

Rats are food-deprived to motivate responding and trained in operant conditioning chambers with two response levers.

-

Animals are trained to discriminate between an intraperitoneal (i.p.) injection of cocaine (e.g., 10 mg/kg) and a saline injection.[11]

-

On days when cocaine is administered, responses on one lever (the "drug-appropriate" lever) are reinforced with food pellets on a specific schedule (e.g., FR 10). Responses on the other lever have no consequence.[11]

-

On days when saline is administered, responses on the other lever (the "saline-appropriate" lever) are reinforced.

-

Training continues until the rats reliably respond on the correct lever depending on the injection they received (e.g., >80% correct responding for several consecutive days).[12]

-

-

Testing Procedure:

-

Once the discrimination is established, test sessions are conducted.

-

On a test day, the rat receives an injection of a test compound (e.g., a specific dose of this compound) and is then placed in the chamber.

-

During the test session, responses on either lever are recorded, but no reinforcement is delivered (extinction conditions) to avoid influencing the choice.

-

The percentage of responses on the drug-appropriate lever is calculated.

-

-

Data Analysis:

-

Full substitution is considered to have occurred if the test compound produces a high percentage (e.g., >80%) of responding on the cocaine-appropriate lever.

-

Dose-response curves are generated to determine the dose of this compound that produces cocaine-like discriminative stimulus effects.

-

In Vivo Microdialysis for Dopamine Measurement

This technique allows for the in vivo sampling and measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.[13]

-

Surgical Implantation of Guide Cannula:

-

Rats are anesthetized and placed in a stereotaxic frame.

-

A guide cannula is surgically implanted, targeting a specific brain region of interest, such as the nucleus accumbens, a key area in the brain's reward system.[14] The cannula is secured to the skull with dental cement.

-

Animals are allowed to recover from surgery for several days.

-

-

Microdialysis Procedure:

-

On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the target brain region.

-

The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.[15]

-

Neurotransmitters and other small molecules in the extracellular fluid diffuse across the semipermeable membrane at the tip of the probe and into the flowing aCSF.[16]

-

The collected fluid (dialysate) is collected at timed intervals (e.g., every 10-20 minutes) in small vials.

-

After a stable baseline of dopamine levels is established, the animal is administered a drug (e.g., cocaine or this compound), and dialysate collection continues to measure the drug-induced changes in extracellular dopamine.

-

-

Sample Analysis and Data Interpretation:

-

The concentration of dopamine in the dialysate samples is quantified using a highly sensitive analytical technique, typically high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

The results are expressed as a percentage change from the baseline dopamine levels.

-

This allows for a direct comparison of the effects of this compound and cocaine on dopamine neurotransmission.

-

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and processes in the investigation of this compound.

Caption: Dopaminergic signaling pathway and the mechanism of action of cocaine and this compound.

Caption: Experimental workflow for the preclinical evaluation of this compound.

Caption: Logical model of agonist therapy for cocaine dependence.

Conclusion and Future Directions

The preclinical data presented in this guide strongly support the investigation of this compound as a potential agonist therapy for cocaine dependence. Its high affinity and selectivity for the dopamine transporter, coupled with its ability to reduce cocaine self-administration in non-human primates, position it as a promising candidate. The longer duration of action of this compound compared to cocaine is a key feature that may contribute to its therapeutic potential by providing a stable level of DAT occupancy, thereby reducing craving and preventing the reinforcing effects of illicit cocaine use.

Further preclinical research should focus on the long-term effects of this compound administration, its potential for abuse liability under different schedules of reinforcement, and its interaction with other neurotransmitter systems. Ultimately, well-controlled clinical trials in human subjects are necessary to determine the safety and efficacy of this compound as a pharmacotherapy for cocaine use disorder. The continued development of promising candidates like this compound is crucial in addressing the unmet medical need for effective treatments for cocaine addiction.

References

- 1. Pharmacotherapeutic strategies for treating cocaine use disorder—what do we have to offer? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Classic Studies on the Interaction of Cocaine and the Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound administration reduces cocaine self-administration at high occupancy of dopamine transporter | RTI [rti.org]

- 7. Interaction of tyrosine 151 in norepinephrine transporter with the 2β group of cocaine analog this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]

- 9. Preclinical Studies in Drug Development — STXBP1 Foundation [stxbp1disorders.org]

- 10. Intravenous Drug Self-Administration in Nonhuman Primates - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Effects of Ethanol on Cocaine Discrimination in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Microdialysis in the mouse nucleus accumbens: a method for detection of monoamine and amino acid neurotransmitters with simultaneous assessment of locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. uva.theopenscholar.com [uva.theopenscholar.com]

- 16. researchgate.net [researchgate.net]

Molecular formula and CAS number for RTI-113 hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

RTI-113, also known by its full chemical name (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid phenyl ester hydrochloride, is a synthetic tropane derivative and a potent and selective dopamine reuptake inhibitor (DRI).[1][2] It is structurally related to cocaine and has been extensively studied as a potential pharmacotherapy for cocaine addiction.[3] This technical guide provides a comprehensive overview of the molecular and pharmacological properties of this compound hydrochloride, including its chemical data, binding affinities, and detailed experimental protocols from key preclinical studies.

Chemical and Molecular Data

This compound hydrochloride is a white to off-white solid. Its fundamental chemical and molecular properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₁H₂₂ClNO₂·HCl |

| Molecular Weight | 392.32 g/mol |

| CAS Number | 141807-57-0 |

| IUPAC Name | Phenyl (1S,2S,3S,5R)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate hydrochloride |

Pharmacological Profile: Binding Affinity and Selectivity

This compound's primary mechanism of action is the inhibition of the dopamine transporter (DAT), which leads to an increase in the extracellular concentration of dopamine in the synaptic cleft.[4] Its selectivity for DAT over other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET), is a key feature of its pharmacological profile. The following table summarizes the in vitro binding affinities of this compound for these transporters.

| Transporter | IC₅₀ (nM) | Selectivity Ratio (SERT/DAT) | Selectivity Ratio (NET/DAT) |

| Dopamine (DAT) | 3.0 | 76.3 | 10.3 |

| Norepinephrine (NET) | 31 | ||

| Serotonin (SERT) | 229 |

Data from Kuhar et al., 1999, as cited in[5]

Experimental Protocols

Primate Self-Administration Studies

Objective: To characterize the reinforcing effects of this compound and its potential to modify cocaine self-administration.

Experimental Workflow:

Workflow for Primate Self-Administration Studies.

Methodology:

-

Subjects: Adult rhesus monkeys were used in these studies.[5][6]

-

Apparatus: Monkeys were housed in individual chambers equipped with two response levers and a stimulus light. An indwelling intravenous catheter was surgically implanted for drug administration.

-

Training: Monkeys were trained to press a lever to receive intravenous infusions of cocaine (e.g., 0.01 mg/kg/infusion) under a second-order schedule of reinforcement [FR2(VR16:S)].[5][6] Responding was also maintained by food pellets under a similar schedule to assess behavioral selectivity.[5][6]

-

Substitution Procedure: Once stable responding for cocaine was established, various doses of this compound (e.g., 0.01-0.056 mg/kg/hr) were substituted for cocaine to determine if this compound would maintain self-administration.[5]

-

Pretreatment Procedure: In separate experiments, monkeys were pretreated with different doses of this compound (e.g., 0.10-0.30 mg/kg) before sessions where they could self-administer cocaine.[7] This was to assess this compound's ability to reduce cocaine intake.

-

Data Analysis: The primary dependent variables were the rate of responding and the number of infusions self-administered. Dose-effect curves were generated to compare the potency and efficacy of this compound with cocaine.

Drug Discrimination Studies in Squirrel Monkeys

Objective: To determine if the subjective effects of this compound are similar to those of cocaine.

Methodology:

-

Subjects: Adult squirrel monkeys were used.

-

Apparatus: Standard two-lever operant conditioning chambers.

-

Training: Monkeys were trained to discriminate an intramuscular injection of cocaine (e.g., 0.3 mg/kg) from a saline injection.[8] Responding on one lever was reinforced with food following a cocaine injection, while responding on the other lever was reinforced after a saline injection.

-

Testing: Once the monkeys reliably discriminated between cocaine and saline, they were administered various doses of this compound before the session to see which lever they would respond on. Full substitution occurs when the monkeys predominantly respond on the cocaine-appropriate lever.

-

Time Course: To determine the duration of action, tests were conducted at various time points after this compound administration.[8]

Results Summary:

-

This compound fully substituted for cocaine in drug discrimination studies, indicating that it has similar subjective effects.[8][9]

-

The discriminative stimulus effects of this compound were found to be approximately five times longer than those of cocaine.[1][8]

Dopamine Reuptake Inhibition Signaling Pathway

This compound exerts its effects by blocking the dopamine transporter (DAT), a protein located on the presynaptic membrane of dopaminergic neurons. The DAT is responsible for clearing dopamine from the synaptic cleft, thereby terminating its signaling. By inhibiting this process, this compound increases the concentration and duration of dopamine in the synapse, leading to enhanced activation of postsynaptic dopamine receptors.

Mechanism of Dopamine Reuptake Inhibition by this compound.

Pharmacokinetic Properties

Detailed pharmacokinetic studies on this compound hydrochloride in humans are limited. However, preclinical studies in non-human primates indicate that this compound has a longer duration of action compared to cocaine.[9] In drug discrimination studies, the effects of this compound were observed to be approximately five times longer than those of cocaine.[1][8] Further research is needed to fully characterize the pharmacokinetic profile of this compound, including its half-life, time to maximum concentration, and bioavailability in humans.

Positron Emission Tomography (PET) Imaging

Objective: To determine the in vivo occupancy of the dopamine transporter by this compound.

Methodology:

-

Subjects: Rhesus monkeys.[7]

-

Radioligand: A radiolabeled tracer that binds to DAT, such as [¹⁸F]FECNT, is administered intravenously.[7]

-

Scanning: PET scans are conducted to measure the baseline binding of the radioligand to DAT in the striatum.

-

This compound Administration: this compound is then administered, and subsequent PET scans are performed to measure the displacement of the radioligand.

-

Data Analysis: The difference in radioligand binding before and after this compound administration is used to calculate the percentage of DAT occupancy.

Results Summary:

-

Doses of this compound that maintained maximum self-administration response rates resulted in 94-99% occupancy of the dopamine transporter.[3][7]

-

Pretreatment doses of this compound that reduced cocaine self-administration were associated with DAT occupancy levels between 72-84%.[7]

Conclusion

This compound hydrochloride is a valuable research tool for investigating the role of the dopamine transporter in the reinforcing effects of psychostimulants. Its high potency and selectivity for DAT, coupled with a longer duration of action than cocaine, have made it a subject of interest in the development of agonist-based therapies for cocaine dependence. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals working with this and related compounds. Further investigation into its clinical pharmacology and safety profile is warranted to determine its therapeutic potential.

References

- 1. | BioWorld [bioworld.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 5. Effects of the Monoamine Uptake Inhibitors RTI-112 and this compound on Cocaine- and Food-Maintained Responding in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of the monoamine uptake inhibitors RTI-112 and this compound on cocaine- and food-maintained responding in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Self-administration of cocaine and the cocaine analog this compound: relationship to dopamine transporter occupancy determined by PET neuroimaging in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. RTI 113, a 3-phenyltropane analog, produces long-lasting cocaine-like discriminative stimulus effects in rats and squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparative behavioral pharmacology of cocaine and the selective dopamine uptake inhibitor this compound in the squirrel monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early-Stage Behavioral Effects of RTI-113

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research on the behavioral effects of RTI-113 (2β-carbomethoxy-3β-(4-iodophenyl)tropane), a potent and selective dopamine reuptake inhibitor. This document summarizes key quantitative data, details experimental protocols, and visualizes complex biological and experimental processes to facilitate a deeper understanding of the compound's pharmacological profile.

Core Behavioral Effects of this compound

This compound has been primarily investigated for its stimulant, reinforcing, and discriminative stimulus effects, which are largely attributed to its high affinity and selectivity for the dopamine transporter (DAT).[1][2] By blocking the reuptake of dopamine from the synaptic cleft, this compound elevates extracellular dopamine levels, leading to a range of behavioral outcomes.

Data Presentation: Summary of Quantitative Behavioral Data

The following tables summarize the key quantitative findings from locomotor activity, self-administration, and drug discrimination studies involving this compound.

Table 1: Locomotor Activity

| Animal Model | This compound Dose Range (mg/kg) | Comparator Drug and Dose Range (mg/kg) | Key Findings | Citation(s) |

| Mouse | Not Specified | Cocaine (not specified) | This compound is more potent and has a longer duration of action in stimulating locomotor activity compared to cocaine. | [3] |

| Squirrel Monkey | 0.03 - 1.0 | Cocaine (0.03 - 3.0) | This compound increases response rates, with a potency greater than or equal to cocaine, and exhibits a longer duration of action. | [4] |

Table 2: Self-Administration

| Animal Model | This compound Dose Range (mg/kg/infusion) | Comparator Drug and Dose Range (mg/kg/infusion) | Schedule of Reinforcement | Key Findings | Citation(s) |

| Rhesus Monkey | 0.010 - 0.30 | Cocaine (0.0030 - 1.0) | Second-Order Schedule | This compound and cocaine are equipotent in maintaining self-administration. Pretreatment with this compound (0.10-0.30 mg/kg) dose-dependently reduces cocaine self-administration. | [5] |

| Rhesus Monkey | 0.01 - 0.056 (mg/kg/hr) | Not Applicable | Second-Order Schedule [FR2(VR16:S)] | Dose-dependently produced a sustained and nearly complete elimination of cocaine self-administration. | [6][7] |

| Squirrel Monkey | Not Specified | Cocaine (not specified) | Second-Order FI 900-s | Reliably maintained self-administration behavior. | [4] |

Table 3: Drug Discrimination

| Animal Model | Training Drug and Dose (mg/kg) | This compound Substitution Dose Range (mg/kg) | Key Findings | Citation(s) |

| Rat | Cocaine (10) | Not Specified | This compound fully substitutes for the discriminative stimulus effects of cocaine. | [8] |

| Squirrel Monkey | Cocaine (0.3) | Not Specified | This compound fully substitutes for the discriminative stimulus effects of cocaine, with a duration of action approximately five times longer. | [8][9] |

Experimental Protocols

This section provides detailed methodologies for the key behavioral assays used to characterize this compound.

Locomotor Activity Assessment

Objective: To measure the effects of this compound on spontaneous motor activity in rodents.

Apparatus:

-

An open-field activity monitoring system consisting of a clear Plexiglas chamber (e.g., 40 cm x 40 cm x 30 cm).[10]

-

The chamber is equipped with a grid of infrared photobeams on the x and y axes to detect horizontal movements and, optionally, a z-axis for vertical movements (rearing).[11][12]

-

The apparatus is housed in a sound-attenuating, ventilated chamber with controlled lighting.[12]

Procedure:

-

Habituation: Acclimate the animals to the testing room for at least 60 minutes before the experiment. On the testing day, place each animal in the activity chamber for a 30-minute habituation period to allow for exploration and for activity levels to stabilize.[10][13]

-

Drug Administration: Following habituation, remove the animal from the chamber and administer this compound or the vehicle via the desired route (e.g., intraperitoneal injection).

-

Data Collection: Immediately place the animal back into the activity chamber and record locomotor activity for a predefined period (e.g., 60-120 minutes). Data is collected by a computer system that records the number of photobeam breaks over time.[14]

-

Data Analysis: The primary dependent measure is the total number of beam breaks, which is indicative of horizontal locomotor activity. Data are typically analyzed in time bins (e.g., 5 or 10 minutes) to assess the onset, peak, and duration of the drug's effects.

Intravenous Self-Administration

Objective: To determine the reinforcing effects of this compound.

Apparatus:

-

Standard operant conditioning chambers equipped with two response levers, stimulus lights above each lever, and a liquid swivel for drug infusion.[15]

-

An infusion pump is connected to the liquid swivel via Tygon tubing.

Procedure:

-

Surgical Catheter Implantation: Surgically implant a chronic indwelling catheter into the jugular or femoral vein of the animal (e.g., rhesus monkey) under aseptic conditions. The external end of the catheter is attached to a subcutaneous vascular access port.[15][16]

-

Recovery: Allow a post-operative recovery period of at least one week, during which the catheter is flushed daily with heparinized saline to maintain patency.

-

Acquisition of Self-Administration: Train the animals to self-administer a known reinforcer, such as cocaine, on a simple schedule of reinforcement (e.g., Fixed Ratio 1, FR1). Lever presses on the "active" lever result in a drug infusion and the presentation of a stimulus light, while presses on the "inactive" lever have no programmed consequences.

-

Second-Order Schedule Training: Once responding is stable on a simple schedule, introduce a second-order schedule [e.g., FR2(VR16:S)] to maintain high rates of responding.[6][7] Under this schedule, the completion of a variable number of responses (e.g., an average of 16) results in a brief presentation of the stimulus light. The first completion of the response requirement after a fixed interval (e.g., 15 minutes) results in both the stimulus light and a drug infusion.

-

Substitution with this compound: Once a stable baseline of cocaine self-administration is established, substitute different doses of this compound for cocaine to determine its reinforcing efficacy.

-

Data Analysis: The primary dependent measures are the number of infusions earned and the response rate on the active and inactive levers.

Drug Discrimination

Objective: To assess whether the subjective effects of this compound are similar to those of a known drug of abuse, such as cocaine.

Apparatus:

-

A standard two-lever operant conditioning chamber with a food pellet dispenser.[17]

Procedure:

-

Lever Press Training: Train food-deprived rats to press a lever for food reinforcement on a simple schedule (e.g., FR1).[1]

-

Discrimination Training: Establish the training drug (e.g., 10 mg/kg cocaine) and vehicle (saline) as discriminative stimuli. On days when cocaine is administered, responses on one lever (the "drug" lever) are reinforced with food. On days when saline is administered, responses on the other lever (the "saline" lever) are reinforced.[8][18][19] The drug and saline sessions are typically alternated daily or in a double alternation schedule.[18]

-

Acquisition Criterion: Continue training until the animals reliably respond on the correct lever (e.g., >80% of total responses on the correct lever before the delivery of the first reinforcer for at least 8 of 10 consecutive sessions).[17]

-

Substitution Testing: Once the discrimination is acquired, conduct test sessions with various doses of this compound. During test sessions, responses on either lever are recorded but not reinforced.

-

Data Analysis: The primary dependent measures are the percentage of responses on the drug-appropriate lever and the overall response rate. Full substitution is generally defined as ≥80% of responses on the drug-associated lever.[17]

Conditioned Place Preference (Proposed Protocol)

Objective: To evaluate the rewarding properties of this compound by assessing the animal's preference for an environment previously paired with the drug.

Apparatus:

-

A three-chambered apparatus with two larger conditioning chambers distinguished by distinct visual (e.g., wall patterns) and tactile (e.g., floor textures) cues, and a smaller, neutral central chamber.[20][21]

Procedure:

-

Pre-Conditioning (Baseline Preference): On day 1, place the animal in the central chamber and allow it to freely explore all three chambers for a 15-minute session. Record the time spent in each of the large chambers to determine any initial preference.[22][23]

-